



Application Notes and Protocols: MPM-2 in Fluorescence Microscopy

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| Compound of Interest | | |
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| Compound Name: | MPM-1 | |
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Introduction

The monoclonal antibody MPM-2 is a powerful tool in cell biology and cancer research for the identification and characterization of cells undergoing mitosis. This antibody recognizes a specific phosphorylated epitope, phospho-Ser/Thr-Pro, which is present on a multitude of proteins that are phosphorylated at the onset of the M-phase of the cell cycle.[1][2] This widespread phosphorylation is a hallmark of mitosis, orchestrated by mitotic kinases. Consequently, immunofluorescence staining with MPM-2 allows for the specific visualization of mitotic cells, making it an invaluable reagent for studying cell division, screening for anti-mitotic drugs, and assessing the proliferative index of cell populations.

MPM-2 has been shown to stain various structures within mitotic cells, including the cytoplasm, centrosomes, kinetochores, and the mitotic spindle.[3] The intensity of MPM-2 staining dramatically increases at the G2/M transition, providing a clear demarcation between interphase and mitotic cells.[3]

Quantitative Data Summary

The following table summarizes the key characteristics of the MPM-2 antibody relevant to its application in fluorescence microscopy.

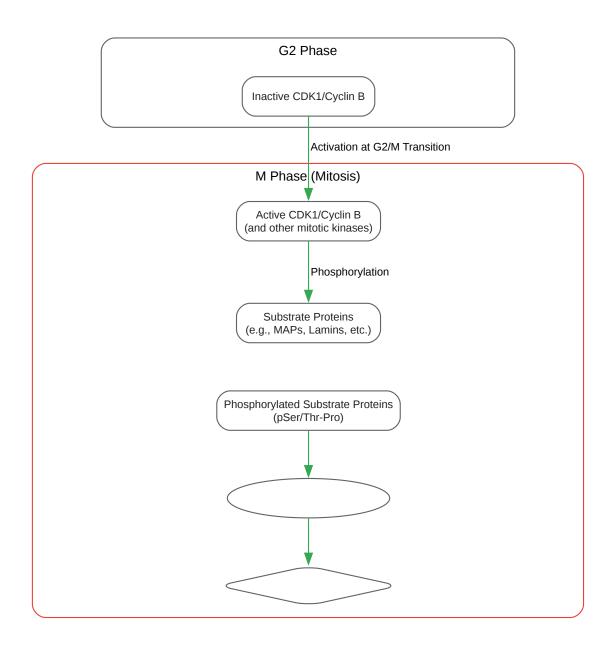


| Property | Description | |
|---|---|--|
| Target | Phosphorylated Serine/Threonine residues followed by a Proline (pSer/Thr-Pro) | |
| Specificity | Recognizes a broad range of mitotic phosphoproteins, including MAP2, HSP70, cdc25, and DNA topoisomerase IIa. | |
| Applications | Immunocytochemistry/Immunofluorescence (ICC/IF), Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry, Immunoprecipitation (IP). | |
| Cellular Localization | Cytoplasm, centrosomes, kinetochores, mitotic spindle, and condensed chromatin in mitotic cells.[3] | |
| Reacts with samples from a wide range of vertebrate species, including human. | | |
| Isotype | Mouse IgG1. | |

Signaling Pathway and Mechanism of Detection

MPM-2 does not target a single signaling pathway but rather the downstream consequences of mitotic signaling cascades. The entry into mitosis is driven by the activation of key mitotic kinases, most notably Cyclin-Dependent Kinase 1 (CDK1). Activated CDK1, in conjunction with its regulatory subunit Cyclin B, phosphorylates a vast array of substrate proteins on Serine or Threonine residues that are followed by a Proline. This phosphorylation event is what is recognized by the MPM-2 antibody.





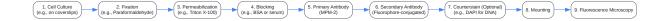
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MPM-2 antibody detection of mitotic phosphoproteins.

Experimental Workflow



The general workflow for using the MPM-2 antibody in immunofluorescence microscopy involves cell culture, fixation, permeabilization, blocking, antibody incubations, and imaging.



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General experimental workflow for MPM-2 immunofluorescence.



Detailed Experimental Protocol

This protocol provides a general guideline for immunofluorescent staining of adherent cells with the MPM-2 antibody. Optimization of parameters such as antibody concentration, incubation times, and fixation/permeabilization methods may be required for different cell types and experimental conditions.

Materials:

- Adherent cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Solution: 0.25% Triton X-100 in PBS
- Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody: MPM-2 monoclonal antibody
- Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
- Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- Cell Culture:
 - Plate cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
 - For studies involving cell cycle synchronization or drug treatment, perform the necessary manipulations prior to fixation.
- Fixation:



- Aspirate the culture medium and gently wash the cells twice with PBS.
- Add the 4% paraformaldehyde solution to cover the cells and incubate for 15 minutes at room temperature.
- Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

Permeabilization:

- Add the 0.25% Triton X-100 solution and incubate for 10 minutes at room temperature.
- Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

Blocking:

 Add the 1% BSA blocking solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

· Primary Antibody Incubation:

- Dilute the MPM-2 primary antibody in the blocking solution to the recommended concentration (typically in the range of 1:100 to 1:500).[3]
- Aspirate the blocking solution from the coverslips and add the diluted primary antibody solution.
- Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Washing:

 Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

 Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions (e.g., 1:250 to 1:1000).



Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,
 protected from light.

Washing:

- Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional):
 - If desired, incubate the cells with a nuclear counterstain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature to visualize the nuclei and chromosome condensation.
 - Wash the cells twice with PBS.
- Mounting:
 - Carefully remove the coverslips from the dish or plate and invert them onto a drop of mounting medium on a clean microscope slide.
 - Seal the edges of the coverslip with nail polish to prevent drying.
- · Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI. Mitotic cells will exhibit bright MPM-2 staining.

Note on "MPM-1"

While the user's query specified "MPM-1," this term does not correspond to a widely used fluorescent probe in the published scientific literature. It is possible that this is a typographical error and "MPM-2" was intended, given its common use for mitotic cell imaging. Alternatively, "MPM-1" may refer to a specific, non-fluorescent anti-cancer compound or a very recently developed and not yet widely adopted fluorescent probe.[4][5] Researchers are advised to verify the specific reagent they intend to use.



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References

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